molecular formula C18H54N3Si7 B14285686 Tris(bis(trimethylsilyl)amino)silane

Tris(bis(trimethylsilyl)amino)silane

Katalognummer: B14285686
Molekulargewicht: 509.2 g/mol
InChI-Schlüssel: DIRWWCVZRQGGBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is a silicon-based compound characterized by the presence of trimethylsilyl groups attached to a central silanetriamine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine typically involves the reaction of hexachlorosilane with hexamethyldisilazane under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or hexane to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted silanetriamines

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in the development of biocompatible materials and drug delivery systems.

    Medicine: Explored for its potential in the formulation of novel pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.

Wirkmechanismus

The mechanism by which N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The pathways involved in these processes are influenced by the specific conditions and reagents used in the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine include:

  • Hexamethyldisilazane
  • Trimethylsilyl chloride
  • Hexachlorosilane

Uniqueness

N,N,N’,N’,N’‘,N’'-Hexakis(trimethylsilyl)silanetriamine is unique due to its multiple trimethylsilyl groups attached to a central silanetriamine core. This structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C18H54N3Si7

Molekulargewicht

509.2 g/mol

InChI

InChI=1S/C18H54N3Si7/c1-23(2,3)19(24(4,5)6)22(20(25(7,8)9)26(10,11)12)21(27(13,14)15)28(16,17)18/h1-18H3

InChI-Schlüssel

DIRWWCVZRQGGBK-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)N([Si](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.